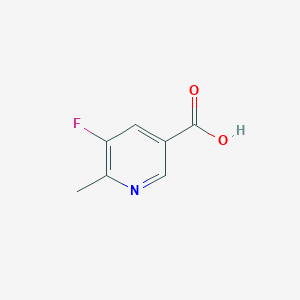

5-Fluoro-6-methylnicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTUUSBGSVWDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 5-Fluoro-6-methylnicotinic Acid

This guide provides a comprehensive technical overview of this compound (CAS No. 932705-78-7), a fluorinated pyridine derivative of significant interest in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document elucidates the compound's properties, synthesis, applications, and safe handling protocols, grounding all information in established scientific principles and authoritative sources.

This compound is a specialized chemical building block used primarily in research and development.[1] Its structural uniqueness, combining a pyridine core with fluorine and methyl functional groups, makes it a valuable intermediate for creating complex, biologically active molecules.[1]

Data Summary Table:

| Property | Value | Source(s) |

| CAS Number | 932705-78-7 | [2][3] |

| Chemical Formula | C₇H₆FNO₂ | [3] |

| Molecular Weight | 155.13 g/mol | [3] |

| Synonyms | 5-Fluoro-6-methylpyridine-3-carboxylic acid | N/A |

| Physical Form | Typically a solid powder | N/A |

| Purity | Commercially available up to 98% | [3] |

Synthesis Pathway and Methodological Rationale

While specific, peer-reviewed synthesis routes for this compound are proprietary or not widely published, a logical synthetic strategy can be devised based on established organic chemistry principles for pyridine ring functionalization. A common approach involves the multi-step modification of a pre-existing, substituted pyridine ring.

The following workflow illustrates a generalized, plausible pathway. The causality behind each step is critical: the initial choice of starting material is dictated by commercial availability and the relative ease of introducing the desired functional groups (fluoro, methyl, and carboxylic acid) at the correct positions.

Caption: A generalized workflow for the synthesis of functionalized nicotinic acids.

Exemplary Protocol: Esterification of a Nicotinic Acid Derivative

Many applications require the carboxylic acid to be converted to an ester, a common transformation that enhances solubility in organic solvents and facilitates further reactions. The Fischer esterification is a classic and reliable method for this purpose.

Objective: To convert 6-methylnicotinic acid to its methyl ester, methyl 6-methylnicotinate, a key step in many synthetic routes.[4][5]

Methodology:

-

Reaction Setup: Suspend 6-methylnicotinic acid (0.1 mole) in 100 mL of methanol.[4]

-

Rationale: Methanol serves as both the solvent and the reactant for ester formation. An excess is used to drive the reaction equilibrium towards the product.

-

-

Catalysis: Saturate the methanol solution with gaseous hydrogen chloride (HCl).[4]

-

Rationale: Anhydrous HCl acts as an acid catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reaction: Reflux the mixture for 1 hour.[4]

-

Rationale: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Workup & Isolation: Evaporate the reaction mixture to dryness.[4] To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir.[4]

-

Rationale: The NaHCO₃ is a weak base used to neutralize the HCl catalyst and any unreacted carboxylic acid, converting it to its sodium salt.

-

-

Extraction: Extract the product into chloroform.[4]

-

Rationale: The methyl ester product is organic-soluble and will move into the chloroform layer, while the inorganic salts remain in the aqueous layer.

-

-

Purification: Dry the chloroform extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to yield the final product, methyl 6-methylnicotinate.[4]

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial structural motif or "scaffold" for the synthesis of novel therapeutic agents.[1] The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[6]

The versatile pyridine core allows for a wide array of chemical modifications, making it an ideal starting point for creating libraries of compounds for screening.[6]

Caption: Role as a scaffold in the drug discovery pipeline.

Key Application Areas:

-

Enzyme Inhibitors: Nicotinic acid derivatives are explored as inhibitors for various enzymes. For example, derivatives have been investigated as potential inhibitors of α-amylase and α-glucosidase for the treatment of Type 2 Diabetes.[7] The specific structure of this compound makes it a candidate for developing selective inhibitors where the fluorine and methyl groups can probe specific pockets within an enzyme's active site.

-

Neurological and Metabolic Targets: The compound is used as an intermediate for synthesizing molecules targeting neurological and metabolic disorders.[1] The nicotinic acid scaffold is a known pharmacophore for modulating lipid levels and has been used to develop analogs targeting cardiovascular diseases.[8]

-

PET Imaging: Related fluorinated nicotinic acids are used to synthesize tracers for Positron Emission Tomography (PET) imaging.[6][9] These tracers allow for the non-invasive visualization and measurement of biological processes in real-time, which is invaluable for disease diagnosis and monitoring treatment response.[6]

Safety, Handling, and Storage Protocols

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from closely related nicotinic acid derivatives provide a strong basis for safe handling procedures. The primary hazards are typically skin, eye, and respiratory irritation.[10]

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards are required.[10][11][12]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be inspected before use and disposed of properly after handling.[11][12]

-

Body Protection: A lab coat or chemical-resistant suit should be worn to prevent skin contact.[11]

Step-by-Step Safe Handling Protocol:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[11]

-

Dispensing: Avoid creating dust when weighing or transferring the solid material. Use appropriate tools like a spatula.

-

Exposure Avoidance: Avoid all contact with skin, eyes, and clothing.[10] Do not breathe dust.

-

First Aid (In Case of Exposure):

-

Eyes: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention if irritation persists.[11][13]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[13]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

-

-

Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed and store locked up.[13]

-

Disposal: Dispose of the chemical and its container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13] Do not let the product enter drains.[11][12]

Conclusion

This compound (CAS: 932705-78-7) represents a highly valuable and specialized building block for the advancement of pharmaceutical and chemical research. Its carefully designed structure provides a robust scaffold for developing novel therapeutics, particularly where enhanced metabolic stability and specific molecular interactions are desired. Understanding its properties, synthetic utility, and stringent safety requirements is paramount for harnessing its full potential in the laboratory and driving the discovery of next-generation medicines.

References

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C7H6FNO2, 5 grams. Retrieved January 4, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 6-Fluoronicotinic acid. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 6-Methylnicotinic acid. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

-

Parshwanath Chemicals. (n.d.). methyl-6-methyinicotinate Route of Synthesis. Retrieved January 4, 2026, from [Link]

-

PubMed Central. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 932705-78-7 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. ossila.com [ossila.com]

- 10. fishersci.es [fishersci.es]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 5-Fluoro-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Fluoro-6-methylnicotinic acid, a substituted pyridine carboxylic acid, represents a key building block in contemporary medicinal chemistry. Its structural motifs are of significant interest in the design of novel therapeutic agents, particularly in the realms of neurological and metabolic disorders.[1] The precise physical and chemical properties of this intermediate are paramount for its effective utilization in synthesis, process development, and the modulation of pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the core physical properties of this compound. While some fundamental identifiers are readily available, a thorough survey of the public domain reveals a scarcity of experimentally determined data for several key physicochemical parameters. Consequently, this document serves a dual purpose: to present the known data and to provide authoritative, detailed methodologies for the experimental determination of its essential physical properties. This approach is designed to empower researchers to conduct their own characterizations, ensuring data integrity and a deeper understanding of this important molecule.

Core Molecular Identifiers

The foundational information for this compound is summarized in the table below. This data is consistently reported across major chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 932705-78-7 | [2][3] |

| Molecular Formula | C₇H₆FNO₂ | [1][4] |

| Molecular Weight | 155.13 g/mol | [1] |

| Appearance | White powder | [4] |

| Purity (Typical) | ≥98% | [4] |

| Recommended Storage | 2-8°C | [1] |

Melting Point Determination: A Measure of Purity and Stability

The melting point of a crystalline solid is a critical physical property that provides a primary indication of its purity.[5] For a pure compound, the melting range is typically narrow, often within 1-2°C.[6] The presence of impurities introduces defects into the crystal lattice, which disrupts the intermolecular forces and results in a lower and broader melting range.[6] To date, an experimentally determined melting point for this compound is not consistently reported in publicly accessible literature.

Causality in Experimental Design:

The choice of a capillary-based melting point apparatus, such as a Mel-Temp or similar digital device, is predicated on its efficiency, small sample requirement, and the ability to control the heating rate precisely.[7] A slow heating rate (1-2°C per minute) is crucial as the expected melting point is approached to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate determination.[8]

Experimental Protocol for Melting Point Determination:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder to ensure uniform heat transfer.[5]

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the closed end. The packed sample height should be approximately 1-2 mm.[6]

-

-

Instrument Setup and Measurement:

-

If the approximate melting point is unknown, a preliminary rapid heating run can be performed to establish a rough estimate.[7]

-

For an accurate measurement, set the starting temperature of the melting point apparatus to at least 20°C below the expected melting point.

-

Set the heating rate (ramp rate) to 1-2°C per minute.[8]

-

Insert the prepared capillary tube into the sample holder.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.

-

Data Interpretation Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Formulation and Reaction Conditions

The solubility of this compound in various solvents is a critical parameter for its use in synthetic reactions, purification, and the formulation of drug products. The presence of both a carboxylic acid group (polar, acidic) and a fluorinated methylpyridine ring (less polar) suggests a nuanced solubility profile.

Causality in Experimental Design:

A systematic approach to solubility testing is employed to classify the compound based on its functional groups.[9] The choice of solvents (water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a nonpolar organic solvent like diethyl ether) is designed to probe the acidic and basic nature of the molecule.[2] Solubility in aqueous base (NaOH, NaHCO₃) indicates an acidic functional group, while solubility in aqueous acid (HCl) points to a basic functional group.[10]

Experimental Protocol for Qualitative Solubility Testing:

-

General Procedure:

-

In a small test tube, add approximately 25 mg of this compound.

-

Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[9]

-

If the solid dissolves completely, the compound is classified as soluble in that solvent.

-

-

Solvent Sequence:

-

Water: Test for solubility in water first. If soluble, check the pH of the solution with litmus or a pH meter to determine if it's acidic or basic.[10]

-

5% NaOH Solution: If insoluble in water, test solubility in 5% NaOH. Solubility indicates an acidic compound.

-

5% NaHCO₃ Solution: If soluble in 5% NaOH, test in 5% NaHCO₃. Solubility in this weaker base suggests a relatively strong acid, such as a carboxylic acid.

-

5% HCl Solution: If insoluble in water and aqueous base, test in 5% HCl. Solubility indicates a basic compound (e.g., an amine). For this compound, the pyridine nitrogen provides a site for protonation, suggesting potential solubility in acid.

-

Concentrated H₂SO₄: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid can indicate the presence of functional groups that can be protonated, such as those containing oxygen or nitrogen.[11]

-

Logical Flow for Solubility Classification:

Caption: Decision tree for solubility classification.

Acidity Constant (pKa): Predicting Ionization State

The pKa value is a quantitative measure of the acidity of a compound. It is crucial for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor-binding interactions. This compound possesses both an acidic carboxylic acid group and a weakly basic pyridine nitrogen, meaning it will have at least two pKa values.

Causality in Experimental Design:

Potentiometric titration is the gold standard for pKa determination.[12] This method involves titrating a solution of the compound with a strong base (e.g., NaOH) and monitoring the pH change. The pKa is the pH at which the acidic functional group is 50% ionized (i.e., the midpoint of the titration curve).[1] This method is highly accurate and provides a direct measure of the compound's acidic and basic strengths in a specific solvent system.

Experimental Protocol for pKa Determination by Potentiometric Titration:

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]

-

Prepare a standardized solution of ~0.1 M NaOH.

-

Accurately prepare a solution of this compound (e.g., 0.01 M) in water or a suitable co-solvent if aqueous solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]

-

-

Titration:

-

Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa of the carboxylic acid will be the pH at the half-equivalence point.

-

The pKa of the protonated pyridine can also be determined from the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume. The peak(s) of the derivative plot correspond to the equivalence point(s), from which the half-equivalence points can be accurately determined.

-

Spectroscopic Profile: Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. A patent describing the use of this compound in a subsequent reaction provides ¹H NMR data for the resulting amide product, confirming the core structure of the starting material.[13]

-

¹³C NMR: The carbon NMR would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons attached to the fluorine, nitrogen, and carbonyl group would be particularly informative.

-

¹⁹F NMR: The fluorine NMR would show a single resonance, and its coupling to nearby protons would further confirm the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹.

-

C-H Stretch (Aromatic/Methyl): Signals are expected just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1725 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Ring): Multiple bands are expected in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: A strong absorption is typically observed in the 1100-1000 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): A clear molecular ion peak should be observed at m/z = 155.

-

Key Fragments: Common fragmentation pathways for nicotinic acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the pyridine ring.

-

General Spectroscopic Analysis Workflow:

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This compound is a valuable intermediate whose full physicochemical characterization is essential for its application in research and development. This guide has consolidated the known identifying properties and, more critically, has provided a detailed, scientifically-grounded framework for the experimental determination of its melting point, solubility profile, pKa, and spectroscopic characteristics. By following these protocols, researchers can generate reliable, in-house data, fostering a deeper understanding of this molecule and accelerating its application in the synthesis of novel compounds. The principles and methodologies outlined herein represent a self-validating system for the comprehensive physical property analysis of not only this compound but also other novel chemical entities.

References

- Therapeutic compounds. WO2018066718A1, published April 12, 2018.

-

This compound CAS#: 932705-78-7. ChemWhat. [Link]

-

This compound. MySkinRecipes. [Link]

-

DETERMINATION OF MELTING POINTS. University of Calgary. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Using Melting Point to Determine Purity of Crystalline Solids. JoVE. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

What is the pKa value of Pyridine-2,3-dicarboxylic Acid?. Jinjing Chemical Blog. [Link]

-

Melting point determination. University of Toronto. [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. ACS Publications. [Link]

-

Classification of organic compounds By solubility. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

Sources

- 1. 2,6-Dichloro-5-fluoronicotinic acid | Pyridines | Ambeed.com [ambeed.com]

- 2. This compound | 932705-78-7 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound, CasNo.932705-78-7 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 5. This compound | 932705-78-7 | Benchchem [benchchem.com]

- 6. Spectral Database for Organic Compounds [dl1.en-us.nina.az]

- 7. 2248337-78-0|Methyl 5-fluoro-6-formylnicotinate|BLD Pharm [bldpharm.com]

- 8. 932705-78-7・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 9. Foodball [foodmetabolome.org]

- 10. 150-78-7 | CAS DataBase [m.chemicalbook.com]

- 11. 89-78-1 | CAS DataBase [m.chemicalbook.com]

- 12. DL-Menthol CAS#: 89-78-1 [m.chemicalbook.com]

- 13. WO2018066718A1 - Therapeutic compounds - Google Patents [patents.google.com]

Introduction: The Strategic Importance of Fluorinated Pyridines

An In-depth Technical Guide to 5-Fluoro-6-methylnicotinic Acid: Structure, Synthesis, and Application

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among these valuable scaffolds, this compound stands out as a key building block. As a derivative of nicotinic acid (Vitamin B3), its pyridine core is a privileged structure in pharmacology, while the fluoro and methyl substitutions provide chemists with critical handles for molecular optimization.[2][3] This guide offers an in-depth technical examination of its chemical structure, a validated synthesis protocol, analytical characterization, and its applications for researchers and drug development professionals.

PART 1: Molecular Structure and Physicochemical Properties

The foundational element of this compound is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are arranged as follows: a carboxylic acid group at the 3-position (defining it as a nicotinic acid derivative), a fluorine atom at the 5-position, and a methyl group at the 6-position.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of 5-Fluoro-6-methylpyridine

Causality: This procedure leverages the strong oxidizing potential of potassium permanganate (KMnO₄) to convert the chemically robust methyl group on the pyridine ring into a carboxylic acid. [4][5]Heating is required to overcome the activation energy of C-H bond cleavage. The work-up is designed to first remove the solid manganese dioxide (MnO₂) byproduct, followed by selective extraction and precipitation to isolate the desired carboxylic acid.

Materials:

-

5-Fluoro-6-methylpyridine (1.0 eq)

-

Potassium permanganate (KMnO₄) (2.0 eq)

-

Deionized Water (H₂O)

-

2N Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: To a solution of potassium permanganate (2.0 eq) in deionized water, add 5-fluoro-6-methylpyridine (1.0 eq) at room temperature with vigorous stirring.

-

Oxidation: Heat the reaction mixture to 100°C (reflux) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (MnO₂ Removal): Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the brown manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

-

Work-up (Aqueous Wash): Combine the aqueous filtrates. Wash the solution with a mixture of hexane and ethyl acetate (e.g., 3:2 ratio) to remove any unreacted starting material or non-polar impurities.

-

Product Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with 2N HCl until the pH is approximately 3-4. A white precipitate of the product should form.

-

Extraction: Extract the acidified aqueous solution three times with ethyl acetate. The product will move into the organic layer.

-

Isolation: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield this compound as a white solid.

PART 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides an unambiguous structural fingerprint of the molecule.

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural verification.

Expected Spectroscopic Data

While a published spectrum for this exact molecule is not readily available, the expected data can be accurately predicted based on its structural features and analysis of close analogs like 6-fluoronicotinic acid and methyl 6-methylnicotinate. [6][7]

| Technique | Expected Observations | Rationale |

|---|---|---|

| ¹H NMR | ~11-13 ppm (broad s, 1H): -COOH proton.~8.0-9.0 ppm (2H): Aromatic protons on the pyridine ring, showing splitting due to H-H and H-F coupling.~2.6 ppm (s, 3H): -CH₃ protons. | The chemical shifts are characteristic for protons in these electronic environments. The fluorine atom will induce through-bond coupling, visible as additional splitting in the aromatic proton signals. |

| ¹³C NMR | ~165-175 ppm: -COOH carbon.~110-160 ppm: Aromatic carbons. The carbon directly attached to fluorine (C5) will show a large coupling constant (¹JCF). Other carbons will show smaller 2- and 3-bond couplings.~20-25 ppm: -CH₃ carbon. | The large C-F coupling constant is a definitive indicator of fluorine's position on the ring. [8] |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with aromatic protons. | Confirms the presence of a single, unique fluorine environment. |

| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.~1000-1300 cm⁻¹ (strong): C-F stretch. | These absorption bands are highly characteristic of the key functional groups present in the molecule. [9] |

| Mass Spec. (ESI-) | [M-H]⁻ ion at m/z 154.03 | Corresponds to the molecular weight of the deprotonated molecule (C₇H₅FNO₂⁻), confirming the elemental composition. |

PART 4: Applications and Safety

Role in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex, biologically active molecules. [10]Nicotinic acid derivatives have a broad history of application in treating diseases, including cardiovascular and neurological disorders. [2][3]The specific substitution pattern of this molecule makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs. The fluorine atom can enhance metabolic stability or modulate pKa, while the methyl and carboxylic acid groups serve as points for further chemical elaboration to explore structure-activity relationships (SAR). [1][11][12]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. Based on safety data sheets for structurally similar compounds, this compound should be handled with care. [13][14][15][16]

-

Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. [13][14][16]* Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. [17]* Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. [13][17]* Storage: Store in a tightly closed container in a cool, dry place (2-8°C is recommended). [10][13]

References

-

Title: Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors Source: Organic Letters (PubMed) URL: [Link]

-

Title: Nicotinic acid derivatives: Application and uses, review Source: ResearchGate URL: [Link]

-

Title: Nicotinic acid derivatives: Application and uses, review (Duplicate) Source: ResearchGate URL: [Link]

-

Title: Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents Source: PubMed URL: [Link]

-

Title: Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors Source: ResearchGate URL: [Link]

-

Title: this compound Source: MySkinRecipes URL: [Link]

-

Title: Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives Source: MDPI URL: [Link]

-

Title: Methods to Produce Nicotinic Acid with Potential Industrial Applications Source: PMC - NIH URL: [Link]

-

Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: NIH URL: [Link]

-

Title: SAFETY DATA SHEET - 6-Methylnicotinic acid Source: Thermo Fisher Scientific (Alfa Aesar) URL: [Link]

-

Title: Electronic Supplementary Information - Synthesis of methyl 4-hydroxy-6-methylnicotinate Source: The Royal Society of Chemistry URL: [Link]

-

Title: 6-Methylnicotinic acid Source: PubChem URL: [Link]

-

Title: The Magic Methyl and Its Tricks in Drug Discovery and Development Source: PMC - NIH URL: [Link]

-

Title: methyl-6-methyinicotinate Route of Synthesis Source: S. K. Pharma URL: [Link]

-

Title: 6-Methylnicotinic acid Source: PMC - NIH URL: [Link]

-

Title: Methyl 6-methylnicotinate Source: PubChem - NIH URL: [Link]

-

Title: 6-Methylnicotinic acid Source: ResearchGate URL: [Link]

-

Title: Table of Characteristic IR Absorptions Source: University of Pardubice URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 6-Fluoronicotinic acid(403-45-2) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. This compound [myskinrecipes.com]

- 11. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 12. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. tcichemicals.com [tcichemicals.com]

5-Fluoro-6-methylnicotinic acid molecular weight

An In-Depth Technical Guide to 5-Fluoro-6-methylnicotinic Acid: A Key Heterocyclic Building Block in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, analysis, and application in medicinal chemistry. The structure is designed to offer field-proven insights and explain the causality behind experimental choices, ensuring a self-validating and authoritative resource.

Executive Summary

This compound is a fluorinated pyridine derivative that has emerged as a valuable heterocyclic building block in pharmaceutical and agrochemical research. Its unique substitution pattern—featuring a carboxylic acid, a methyl group, and a fluorine atom on the pyridine ring—offers medicinal chemists a versatile scaffold for designing novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a strategic starting point for developing targeted therapies, particularly for neurological and metabolic disorders. This guide details the molecule's physicochemical characteristics, provides a validated synthesis and purification protocol, outlines robust analytical methods for its characterization, and explores its strategic application in structure-activity relationship (SAR) studies.

Physicochemical Properties and Structural Data

The precise molecular characteristics of a compound are foundational to its application in research and development. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO₂ | [1][2] |

| Molecular Weight | 155.13 g/mol | [2][3] |

| CAS Number | 932705-78-7 | [1][2][4] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere | [2] |

Chemical Structure:

(Note: An actual image of the chemical structure would be placed here in a final document.)

Synthesis and Purification: A Validated Protocol

The synthesis of substituted nicotinic acids is a well-established field. While specific literature for the direct synthesis of this compound is sparse, a robust pathway can be designed based on analogous reactions involving fluorinated pyridines. The following protocol leverages a common strategy: the hydrolysis of a corresponding methyl ester, which can be synthesized from commercially available precursors.

Proposed Synthetic Pathway

The synthesis begins with the esterification of the parent compound, 6-methylnicotinic acid, followed by a fluorination step. However, a more direct and often higher-yielding approach involves starting with a pre-fluorinated precursor. The hydrolysis of Methyl 5-Fluoro-6-methylnicotinate (CAS 1253383-91-3) is a logical and efficient final step.

Caption: Workflow for the hydrolysis of Methyl 5-Fluoro-6-methylnicotinate.

Step-by-Step Experimental Protocol: Saponification

This protocol describes the base-catalyzed hydrolysis (saponification) of the methyl ester to yield the target carboxylic acid.

-

Reaction Setup: To a solution of Methyl 5-Fluoro-6-methylnicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v), add lithium hydroxide monohydrate (1.5 eq).

-

Causality: THF is used to solubilize the organic ester, while water is necessary for the hydroxide ions. Lithium hydroxide is a strong base that effectively hydrolyzes the ester to its carboxylate salt.

-

-

Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Aqueous Workup: Once the reaction is complete, carefully add 1 M hydrochloric acid (HCl) to the reaction mixture until the pH is approximately 3. This protonates the lithium carboxylate salt, precipitating the desired carboxylic acid.

-

Causality: Acidification is crucial to convert the soluble carboxylate salt into the less soluble free acid, enabling its extraction from the aqueous phase.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, purity, and quantity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Standard QC Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure. The proton spectrum should show characteristic aromatic signals, a methyl singlet, and the absence of the methyl ester signal from the starting material. ¹⁹F NMR confirms the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected mass of 155.13 g/mol .

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >98%.

Protocol: Quantitative Analysis by UPLC-MS/MS

For quantifying the compound in biological matrices or for high-sensitivity purity analysis, a UPLC-MS/MS method is superior. This protocol is adapted from established methods for analyzing polar small molecules like 5-Fluorouracil[5].

-

Sample Preparation: Dissolve a known weight of the compound in a suitable solvent (e.g., methanol) to create a stock solution. Prepare a calibration curve by serial dilution. For biological samples, a protein precipitation or liquid-liquid extraction step would be necessary.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Causality: UPLC provides higher resolution and faster run times than traditional HPLC. The acidic mobile phase ensures the carboxylic acid is protonated, leading to better retention and peak shape on a C18 column.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). The precursor ion (M+H)⁺ would be selected, and specific fragment ions would be monitored for quantification and confirmation.

-

Causality: MRM provides exceptional sensitivity and selectivity by monitoring a specific parent-to-daughter ion transition, minimizing interference from matrix components.

-

Caption: Workflow for quantitative analysis using UPLC-MS/MS.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of more complex, biologically active compounds[2]. Its value lies in the strategic placement of its functional groups, which allows for systematic modification in structure-activity relationship (SAR) studies.

-

The Role of Fluorine: The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's properties. It can increase metabolic stability by blocking sites of oxidative metabolism, alter pKa, and enhance binding affinity to target proteins through favorable electrostatic interactions. The use of fluorinated building blocks like 6-Fluoronicotinic acid in developing PET imaging agents and other therapeutics highlights this principle's importance[6][7].

-

Scaffold for SAR: The carboxylic acid group provides a handle for amide bond formation, allowing chemists to couple the scaffold to various amine-containing fragments to explore chemical space. The pyridine nitrogen acts as a hydrogen bond acceptor, while the methyl group can provide beneficial steric interactions or be further functionalized. This multi-functional nature is critical for developing inhibitors for enzymes like D-amino acid oxidase (DAAO), where derivatives of methyl 6-methylnicotinate have been investigated[8]. Similarly, other substituted nicotinic acid derivatives have been explored as inhibitors of α-amylase and α-glucosidase for diabetes treatment[9].

Caption: Logical workflow for utilizing the scaffold in a drug discovery program.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties, accessible synthesis, and the advantageous positioning of its functional groups make it an ideal starting point for constructing compound libraries aimed at complex biological targets. The insights provided in this guide—from validated synthesis and analytical protocols to the strategic rationale for its use in drug design—underscore its importance and potential in advancing the development of next-generation therapeutics.

References

-

This compound, 98% Purity, C7H6FNO2, 5 grams - CP Lab Safety. [Link]

-

This compound - MySkinRecipes. [Link]

-

Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. [Link]

-

Synthesis of methyl 6-methylnicotinate - PrepChem.com. [Link]

-

6-Methylnicotinic acid | C7H7NO2 - PubChem. [Link]

-

6-Fluoronicotinic acid | C6H4FNO2 - PubChem. [Link]

- Synthetic method of 6-methyl nicotine - Google P

-

(48) methyl-6-methyinicotinate Route of Synthesis - Parshva. [Link]

-

Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PubMed Central. [Link]

-

6-Methylnicotinic acid | CAS#:3222-47-7 - Chemsrc. [Link]

-

6-Methyl Nicotinic Acid – Veer-Chemie. [Link]

-

Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits - MDPI. [Link]

- Preparation of 6-methylnicotinic acid - Google P

-

High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare - UCHEM. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound [myskinrecipes.com]

- 3. 1060806-01-0|4-Fluoro-6-methylnicotinic acid|BLD Pharm [bldpharm.com]

- 4. This compound | 932705-78-7 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. ossila.com [ossila.com]

- 8. benchchem.com [benchchem.com]

- 9. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide for Researchers: Sourcing and Application of 5-Fluoro-6-methylnicotinic Acid

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 5-Fluoro-6-methylnicotinic acid, a fluorinated pyridine derivative, represents a key intermediate with significant potential. Its structural motifs are valuable for designing molecules that interact with specific biological targets, particularly in the development of treatments for neurological and metabolic disorders.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the supplier landscape, ensuring material quality, and effectively utilizing this compound in experimental workflows.

This document moves beyond a simple list of vendors to provide a technical dissertation on supplier qualification, incoming quality control, and a practical application protocol. The methodologies described herein are designed to be self-validating systems, ensuring the integrity and reproducibility of your research.

Section 1: Supplier Landscape and Qualification

Sourcing specialized chemical reagents like this compound (CAS No: 932705-78-7) requires a diligent qualification process.[1][2][3] The quality of your starting material directly impacts the yield, purity, and reproducibility of subsequent synthetic steps and biological assays. A researcher must therefore act as a procurement specialist, vetting suppliers not just on cost and availability, but on the quality and comprehensiveness of their documentation and material characterization.

Representative Suppliers

The market for this compound includes a range of manufacturers and distributors. The following table summarizes a selection of vendors who have been listed as suppliers for this compound. This is not an exhaustive list but serves as a starting point for market analysis.

| Supplier Name | Typical Purity | Notes |

| Shanghai Yuanding Chem. Sci. & Tech. Co., Ltd. | ≥98% | Offers various package sizes (1g, 10g, 100g, 1kg).[2] |

| BLD Pharm | - | Lists the compound and related derivatives.[4][5][6] |

| Career Henan Chemical Co. | 99% | Provides pricing per kilogram.[3] |

| AgileBioChem Co., Ltd. | - | Listed as a supplier on chemical marketplace platforms.[3] |

| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | - | A research and development focused supplier.[3] |

| CP Lab Safety | 98% | Offers the compound in smaller quantities (5 grams).[7] |

| ChemScene | ≥98% | Provides the compound and related chemical services.[8] |

Supplier Qualification Workflow

Choosing a supplier should follow a systematic process to minimize risks to your project timeline and budget. The following workflow illustrates a robust qualification process.

Caption: A logical workflow for qualifying a new chemical supplier.

The cornerstone of this workflow is the Certificate of Analysis (CoA) . Do not rely solely on the purity percentage listed on a website. The CoA provides evidence. Scrutinize it for the analytical method used (e.g., HPLC, GC, NMR) and ensure it confirms both the identity and purity of the specific batch you will receive. Secondly, the Safety Data Sheet (SDS) is a critical document for ensuring laboratory safety and proper handling procedures.[9]

Section 2: Handling and Quality Control Protocols

Upon receipt of the material, proper handling and independent verification are crucial steps that validate the supplier's claims and ensure the integrity of your experiments.

Protocol 1: Safe Handling and Storage

This compound and related chemical structures are classified as irritants. Adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses (or a face shield), and chemical-resistant gloves (e.g., nitrile) at all times.[10][11]

-

Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[1] Some suppliers also suggest storage under an inert atmosphere.[4][5]

-

Spill & Exposure:

Protocol 2: Incoming Quality Control - Purity Verification by UPLC-MS/MS

This protocol provides a framework for verifying the purity and identity of a newly acquired batch of this compound. The use of UPLC-MS/MS is considered a gold standard for its high resolution, sensitivity, and ability to confirm molecular weight.[13]

1. Objective: To confirm the identity (by mass) and purity (by UV chromatogram) of this compound.

2. Materials:

- This compound sample

- Acetonitrile (LC-MS grade)

- Water (LC-MS grade)

- Ammonium Acetate (LC-MS grade)

- UPLC-MS/MS system with ESI source

3. Sample Preparation: a. Prepare a 10 mM ammonium acetate solution in water as Mobile Phase A. b. Use acetonitrile as Mobile Phase B. c. Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. d. Further dilute the stock solution to a working concentration of ~10 µg/mL.

4. UPLC-MS/MS Method: a. Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). b. Flow Rate: 0.3 mL/min. c. Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. d. Injection Volume: 2 µL. e. MS Detection:

- Ionization Mode: Electrospray Ionization, Positive (ESI+). The carboxylic acid can also be detected in negative mode.

- Scan Range: m/z 50-500.

- Expected Mass: The molecular formula is C₇H₆FNO₂ with a molecular weight of 155.13 g/mol .[1] Look for the protonated molecule [M+H]⁺ at m/z 156.1.

5. Data Analysis & Acceptance Criteria: a. Identity Confirmation: A prominent peak at m/z 156.1 in the mass spectrum corresponding to the main peak in the UV chromatogram confirms the identity. b. Purity Assessment: Integrate the area of all peaks in the UV chromatogram (e.g., at 254 nm). The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. c. Trustworthiness Check: The calculated purity should be consistent with the value reported on the supplier's CoA (e.g., within a ±1% tolerance). Significant discrepancies warrant contacting the supplier and may be grounds for rejection.

Section 3: Application Workflow Example: Synthesis of a Methyl Ester Derivative

A common first step in a medicinal chemistry campaign is the esterification of a carboxylic acid. This modification can improve cell permeability, alter solubility, or serve as a protecting group. The Fischer esterification is a classic and cost-effective method for this transformation.

Fischer Esterification Reaction

The diagram below illustrates the conversion of this compound to its methyl ester derivative using methanol and a catalytic amount of strong acid.

Caption: Reaction scheme for the Fischer esterification.

Protocol 3: Laboratory-Scale Fischer Esterification

This protocol is adapted from established methods for the esterification of nicotinic acid derivatives.[14][15][16]

1. Objective: To synthesize Methyl 5-fluoro-6-methylnicotinate.

2. Materials:

- This compound (1.0 g, 6.45 mmol)

- Methanol (20 mL)

- Concentrated Sulfuric Acid (H₂SO₄, ~0.2 mL, catalytic)

- Saturated Sodium Bicarbonate (NaHCO₃) solution

- Ethyl Acetate (for extraction)

- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

- Round-bottom flask, condenser, magnetic stirrer/hotplate

3. Reaction Procedure: a. To a 50 mL round-bottom flask, add this compound (1.0 g). b. Add methanol (20 mL) and a stir bar. c. Carefully add the catalytic amount of concentrated sulfuric acid dropwise while stirring. d. Equip the flask with a condenser and heat the mixture to reflux (approx. 65°C). e. Causality: Heating to reflux accelerates the reaction, which is an equilibrium process. The large excess of methanol helps drive the equilibrium towards the product side. f. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

4. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Slowly evaporate the methanol using a rotary evaporator. c. Carefully neutralize the residue by adding saturated sodium bicarbonate solution until effervescence ceases. Trustworthiness: This step quenches the acid catalyst and removes any unreacted starting material into the aqueous layer. d. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). e. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. f. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Conclusion

The successful application of this compound in a research setting is contingent on more than just its synthetic potential; it begins with a meticulous approach to sourcing and quality validation. By implementing a rigorous supplier qualification workflow and performing independent QC checks, researchers can build a foundation of trust and reproducibility. The protocols and insights provided in this guide are intended to empower scientists to make informed decisions, mitigate risks associated with reagent quality, and ultimately accelerate their drug discovery and development programs.

References

-

Shanghai Yuanding Chem. Sci. & Tech. Co., Ltd. This compound suppliers & manufacturers in China. 2

-

ChemicalBook. This compound | 932705-78-7. 3

-

BLD Pharm. Methyl 5-Fluoro-6-methylnicotinate | 1253383-91-3. 4

-

CP Lab Safety. This compound, 98% Purity, C7H6FNO2, 5 grams. 7

-

BLD Pharm. 4-Fluoro-6-methylnicotinic acid | 1060806-01-0. 5

-

BLD Pharm. Methyl 5-fluoro-6-formylnicotinate | 2248337-78-0. 6

-

MySkinRecipes. This compound. 1

-

ChemScene. 6-Fluoro-4-methylnicotinic acid | 944582-95-0. 8

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET. 9

-

TCI Chemicals. SAFETY DATA SHEET. 10

-

Key Organics. 5-Fluoro-2-methylisonicotinic acid | MFCD18256823. 17

-

Alfa Aesar. 6-Methylnicotinic acid - SAFETY DATA SHEET. 11

-

CymitQuimica. SAFETY DATA SHEET. 12

-

PrepChem.com. Synthesis of methyl 6-methylnicotinate. 14

-

BenchChem. methylnicotinic acid. 18

-

Ossila. 6-Fluoronicotinic acid | CAS 403-45-2. 19

-

PubChem, NIH. 5-Fluoronicotinic Acid | C6H4FNO2 | CID 120232. 20

-

Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine. 21

-

BenchChem. The Role of Methyl 6-Methylnicotinate in Advancing Drug Discovery Through Structure-Activity Relationship Studies. 15

-

PubChem, NIH. 6-Methylnicotinic acid | C7H7NO2 | CID 137860. 22

-

Zydex Organics. Manufacturing process of methyl-6-methyinicotinate. 23

-

CymitQuimica. 6-Methylnicotinic acid | CAS 3222-47-7. 24

-

BenchChem. Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate. 16

-

MDPI. Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. 13

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 3. This compound | 932705-78-7 [chemicalbook.com]

- 4. 1253383-91-3|Methyl 5-Fluoro-6-methylnicotinate|BLD Pharm [bldpharm.com]

- 5. 1060806-01-0|4-Fluoro-6-methylnicotinic acid|BLD Pharm [bldpharm.com]

- 6. 2248337-78-0|Methyl 5-fluoro-6-formylnicotinate|BLD Pharm [bldpharm.com]

- 7. calpaclab.com [calpaclab.com]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. mdpi.com [mdpi.com]

- 14. prepchem.com [prepchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. keyorganics.net [keyorganics.net]

- 18. benchchem.com [benchchem.com]

- 19. ossila.com [ossila.com]

- 20. 5-Fluoronicotinic Acid | C6H4FNO2 | CID 120232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

- 22. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 24. CAS 3222-47-7: 6-Methylnicotinic acid | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 5-Fluoro-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 5-Fluoro-6-methylnicotinic Acid

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methyl group onto the nicotinic acid scaffold can significantly modulate the physicochemical and pharmacological properties of derivative compounds. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methyl group provides a handle for further functionalization or can influence steric and electronic properties. Consequently, this compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1] This guide provides a comprehensive overview of a plausible and efficient synthetic route to this valuable compound, drawing upon established chemical principles and analogous transformations from the scientific literature.

Retrosynthetic Analysis and Strategic Approach

A direct, single-pot synthesis of this compound is not prominently described in the literature. Therefore, a multi-step approach commencing from readily available starting materials is necessary. A logical retrosynthetic analysis is presented below, which forms the basis of the forward synthesis detailed in this guide.

The primary disconnection involves the carboxylic acid moiety, which can be formed through the oxidation of a methyl group. This leads to a key intermediate, a difunctionalized pyridine. The fluorine atom can be introduced via a diazonium salt, pointing to an amino-substituted precursor.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis is designed as a four-step sequence starting from the commercially available and inexpensive 3,5-lutidine. Each step is chosen for its reliability and scalability, with considerations for regioselectivity and functional group tolerance.

Sources

The Strategic Role of 5-Fluoro-6-methylnicotinic Acid Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of 5-fluoro-6-methylnicotinic acid and its derivatives, a class of compounds demonstrating significant potential in the development of novel therapeutics. We will dissect a plausible and robust synthetic pathway to the core scaffold, delve into the nuanced structure-activity relationships (SAR) that govern their biological effects, and present detailed experimental protocols for their synthesis and derivatization. This document is intended to serve as a practical and authoritative resource for researchers engaged in the design and synthesis of next-generation therapeutic agents.

Introduction: The Fluorine Advantage in Nicotinic Acid Scaffolds

Nicotinic acid, or vitamin B3, and its derivatives have a long-standing history in pharmacology. The pyridine carboxylic acid motif is a versatile pharmacophore, capable of engaging in a variety of biological interactions. The introduction of a fluorine atom, particularly on the pyridine ring, can profoundly modulate the physicochemical and pharmacological properties of the parent molecule.[1]

The strategic placement of fluorine can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug candidate.

-

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby increasing potency.[2]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and, consequently, its cell permeability and target engagement.

-

Improved Lipophilicity: Fluorine substitution can enhance a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its site of action.

This compound serves as a key building block in the synthesis of a diverse array of biologically active compounds, with applications in areas such as neurological and metabolic disorders.[2] This guide will provide the foundational knowledge and practical methodologies to effectively utilize this scaffold in drug discovery programs.

Synthesis of the Core Scaffold: this compound

While multiple synthetic routes to fluorinated nicotinic acids exist, a particularly adaptable and scalable approach for this compound involves a multi-step synthesis culminating in a Sandmeyer-type fluorination. This method offers a reliable pathway from readily available starting materials.

Proposed Synthetic Pathway

Caption: A typical workflow for the synthesis and SAR evaluation of this compound derivatives.

Key Areas of Biological Investigation and SAR Insights

Based on the known activities of related nicotinic acid derivatives, several therapeutic areas are of high interest for the derivatives of this compound.

a) Anticancer Activity:

Numerous nicotinamide derivatives have been investigated as potential anticancer agents. [3]For derivatives of this compound, SAR studies could focus on:

-

Amide Substituents: The nature of the amine used to form the amide can significantly impact activity. Aromatic and heteroaromatic amines can introduce additional binding interactions with the target protein. The substitution pattern on these aromatic rings (e.g., electron-donating or electron-withdrawing groups) can fine-tune the electronic properties and steric bulk of the molecule.

-

Role of the Fluorine and Methyl Groups: The fluorine at the 5-position and the methyl group at the 6-position are expected to influence the molecule's conformation and electronic distribution. Comparative studies with non-fluorinated or non-methylated analogs would elucidate the specific contributions of these groups to the observed activity.

b) Enzyme Inhibition:

Nicotinamide-based structures are known to inhibit various enzymes, including sirtuins and PARPs. For novel derivatives, key SAR considerations include:

-

Mimicking the Nicotinamide Core: The pyridine ring and the amide functionality are often crucial for binding to the nicotinamide cofactor binding site of enzymes. Modifications that maintain this core while introducing novel interactions with adjacent pockets can lead to potent and selective inhibitors.

-

Exploring Different Linkers: When attaching larger substituents to the amide nitrogen, the length and flexibility of the linker can be critical for optimal positioning within the enzyme's active site.

c) Antimicrobial Activity:

Nicotinic acid and its derivatives have shown promise as antimicrobial agents. [4]SAR exploration in this area would likely involve:

-

Lipophilicity and Cell Penetration: The ability of the compound to penetrate the bacterial cell wall is paramount. Modifications that balance lipophilicity and aqueous solubility are often necessary.

-

Target-Specific Interactions: The specific molecular target within the microorganism will dictate the optimal structural features. For example, if the target is an enzyme, the SAR principles would be similar to those for other enzyme inhibitors.

Illustrative Quantitative SAR Data (Hypothetical)

To provide a concrete example of how SAR data might be presented, the following table illustrates hypothetical data for a series of 5-fluoro-6-methylnicotinamide derivatives tested for their inhibitory activity against a hypothetical kinase.

| Compound ID | R (Amide Substituent) | IC50 (nM) |

| 1a | -CH2-Ph | 520 |

| 1b | -CH2-(4-Cl-Ph) | 250 |

| 1c | -CH2-(4-OCH3-Ph) | 800 |

| 1d | -(CH2)2-Ph | 150 |

| 1e | -c-hexyl | >1000 |

Interpretation of Hypothetical Data:

-

The presence of an aromatic ring (1a vs. 1e) appears beneficial for activity.

-

An electron-withdrawing group on the phenyl ring (1b) enhances potency compared to an electron-donating group (1c).

-

Increasing the linker length by one carbon (1d vs. 1a) improves activity, suggesting the phenyl ring may be accessing a deeper hydrophobic pocket.

Conclusion and Future Directions

This compound is a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its strategic fluorination and methylation provide a unique starting point for the synthesis of derivatives with potentially enhanced pharmacological properties. The synthetic methodologies outlined in this guide, coupled with a systematic approach to SAR studies, can empower researchers to unlock the full potential of this compound class. Future investigations should focus on exploring a wider range of amide and ester derivatives, elucidating their specific molecular targets, and evaluating their efficacy in relevant preclinical models of disease.

References

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubMed. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. [Link]

-

ACS Publications. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. [Link]

-

NIH National Center for Biotechnology Information. Deaminative chlorination of aminoheterocycles. [Link]

-

MySkinRecipes. This compound. [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. [Link]

-

MDPI. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. [Link]

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

PubMed. Structure-Activity Relationship of Niclosamide Derivatives. [Link]

-

PubMed. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. [Link]

Sources

- 1. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Structure-Activity Relationship of Niclosamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Catalyst: A Technical Guide to the Biological Significance of 5-Fluoro-6-methylnicotinic Acid

Foreword: The Strategic Role of a Synthetic Intermediate

In the landscape of modern drug discovery, the quest for novel therapeutic agents is a relentless pursuit of molecular innovation. While the spotlight often shines on the final, biologically active compounds, the journey from concept to clinic is paved with crucial, yet often unsung, molecular architects. 5-Fluoro-6-methylnicotinic acid is a prime example of such a pivotal entity. This guide deviates from a conventional analysis of a compound's direct biological effects. Instead, it illuminates the profound, indirect biological significance of this compound as a strategic building block in the synthesis of potent and selective kinase inhibitors. We will explore how the unique structural features of this molecule are leveraged by medicinal chemists to craft next-generation therapeutics, with a specific focus on the development of Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5) inhibitors.

Physicochemical Profile of this compound

This compound is a pyridine carboxylic acid derivative. Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 6-position.

| Property | Value |

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol |

| CAS Number | 932705-78-7 |

| Appearance | Off-white to white crystalline powder |

| Solubility | Soluble in organic solvents such as methanol and DMSO |

The strategic placement of the fluoro and methyl groups on the nicotinic acid scaffold imparts unique electronic and steric properties that are highly desirable in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the methyl group provides a key substitution point for further chemical elaboration.[1][2]

The Gateway to Potent Kinase Inhibitors: A Case Study in ALK5 Inhibition

The true biological relevance of this compound is best understood through its application in the synthesis of highly specific enzyme inhibitors. A notable example is its use as a precursor for a series of potent inhibitors of the TGF-β type I receptor kinase, also known as ALK5.[1] Chronic activation of the TGF-β signaling pathway is implicated in a range of pathologies, including cancer and fibrosis. Therefore, the development of small molecule inhibitors of ALK5 is a significant therapeutic strategy.

The TGF-β/ALK5 Signaling Pathway: A Therapeutic Target

The TGF-β signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. The pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes. Dysregulation of this pathway can lead to uncontrolled cell growth and tissue fibrosis.

Caption: The TGF-β/ALK5 signaling pathway and the point of intervention by ALK5 inhibitors.

From Building Block to Bioactive Molecule: A Synthetic Journey

The synthesis of potent ALK5 inhibitors, such as those described in recent literature, showcases the utility of this compound.[1] While the paper does not explicitly detail the initial steps, a plausible synthetic route from this compound to the key pyridinyl imidazole intermediates can be logically inferred.

Caption: Conceptual workflow for the synthesis of an ALK5 inhibitor from this compound.

Quantitative Analysis of Biological Activity

The final compounds synthesized using the this compound scaffold have demonstrated impressive inhibitory activity against ALK5. The structure-activity relationship (SAR) studies revealed that the presence and position of the fluorine atom significantly influence the potency.

| Compound ID | Substitution Pattern | ALK5 IC₅₀ (nM) | p38α MAP Kinase IC₅₀ (nM) |

| 19j | 5-fluoro-6-methylpyridin-2-yl | 7.68 | >1000 |

| 19k | 5-fluoro-6-methylpyridin-2-yl | 9.82 | 1240 |

| 19l | 5-fluoro-6-methylpyridin-2-yl | 13.70 | 3370 |

| EW-7197 (5) | 6-methylpyridin-2-yl (unsubstituted) | 8.23 | 2150 |

Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5228-31.[1]

These data highlight that the introduction of a fluorine atom at the 5-position of the pyridine ring, a core feature of the starting material, maintains or even slightly improves the potent inhibitory activity against ALK5 while retaining selectivity over other kinases like p38α.

Experimental Protocols

The following protocols are representative of the synthetic and biological evaluation steps involved in leveraging this compound for the development of ALK5 inhibitors.

General Synthetic Protocol for Amide Coupling

This protocol describes a standard procedure for the first conceptual step in the synthetic workflow: the amidation of this compound.

-